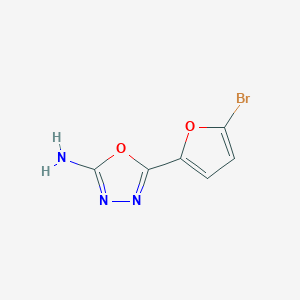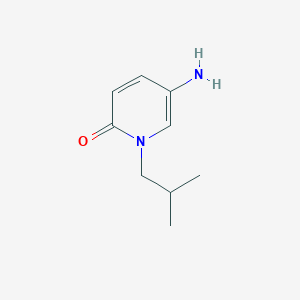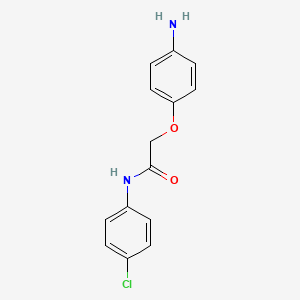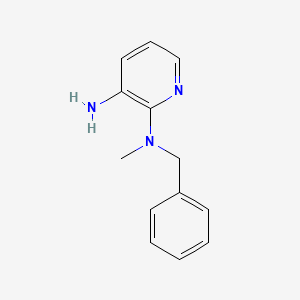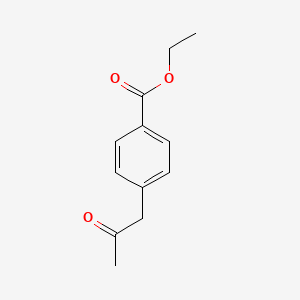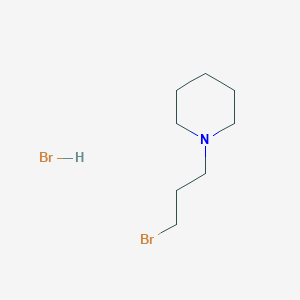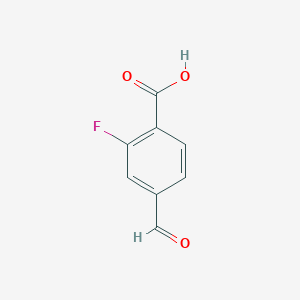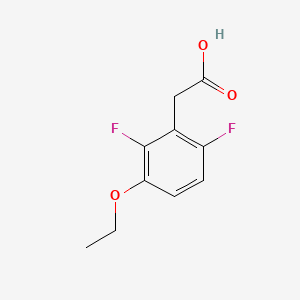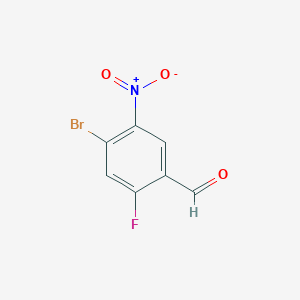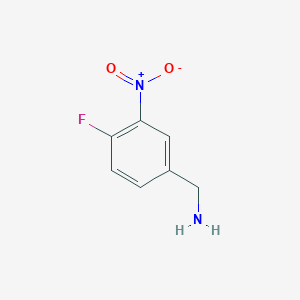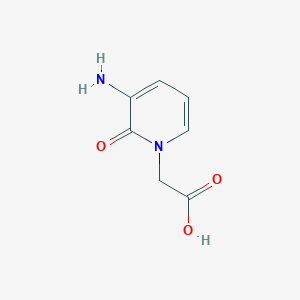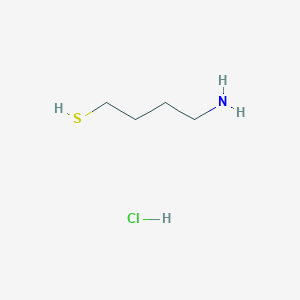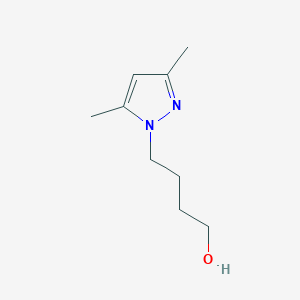
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol (4-DMAPB) is a versatile organic compound that has numerous applications in the fields of chemistry, biochemistry, and medicine. It is a colorless, odorless, and water-soluble compound that has a low toxicity level. 4-DMAPB is a chiral compound, meaning that it has two distinct configurations, and can be used to produce a variety of stereoisomers. 4-DMAPB has been used in a variety of research applications, including synthesis of organic compounds, drug delivery, and as a catalyst in certain reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol and its derivatives have been synthesized and evaluated for various biological activities. For example, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized and tested for anti-inflammatory, analgesic activities, and platelet anti-aggregating properties. Notably, dimethylaminoderivatives showed good analgesic activity and almost all tested compounds exhibited strong platelet anti-aggregating properties at specific concentrations (Menozzi et al., 2000).
Corrosion Inhibition
The compound and its related derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol. The study found agreement with experimental data, indicating these compounds' effectiveness in corrosion inhibition (Wang et al., 2006).
Metal Complex Formation and Catalysis
Several studies have focused on the synthesis and characterization of metal complexes involving pyrazole ligands. For instance, new syntheses involving tridentate bipyrazolic compounds have shown potential in forming complexes with notable cytotoxic activity against tumor cell lines, indicating their potential application in cancer therapy (Kodadi et al., 2007). Additionally, these pyrazole derivatives have been utilized in catalytic activities studies, particularly in the oxidation reactions, showing efficient catalysis in the presence of copper (II) salts (Kodadi et al., 2008).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKYVAKIXSPKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

